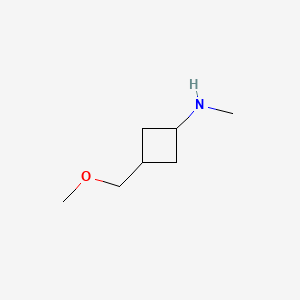

cis-3-(Methoxymethyl)-N-methylcyclobutanamine

Description

Properties

IUPAC Name |

3-(methoxymethyl)-N-methylcyclobutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-8-7-3-6(4-7)5-9-2/h6-8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIQTULAWNIIETE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CC(C1)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination and Amide Coupling

This approach leverages reductive amination or amide bond formation to introduce the N-methyl and methoxymethyl groups.

Example 1: Sodium Cyanoborohydride-Mediated Reductive Amination

A prototypical method involves reacting a ketone intermediate with an amine in the presence of sodium cyanoborohydride (NaCNBH₃) and molecular sieves. For instance:

Example 2: BOP Reagent for Amide Bond Formation

The benzotriazol-1-yloxy-tris-(pyrrolidino)-phosphonium hexafluorophosphate (BOP) reagent enables efficient coupling:

Cyclobutane Ring Functionalization

The cyclobutane core is often synthesized via ring-opening or -closing reactions. While direct methods for this compound are limited, analogous routes for related cyclobutane derivatives provide insight:

-

Hydrolysis of Nitriles : 3-methylene cyclobutyronitrile hydrolyzed to 3-methylene cyclobutanecarboxylic acid using NaOH (1.0 M, 80–100°C, 4–6 hours).

-

Chlorination and Hydrolysis : Subsequent reaction with concentrated HCl yields 3-chloro-3-methylcyclobutanecarboxylic acid, which is hydrolyzed to the alcohol.

Protection and Deprotection Strategies

Protecting groups are critical to prevent undesired side reactions during synthesis. For example:

-

tert-Butyloxycarbonyl (Boc) Protection : Used to stabilize amines during coupling reactions (e.g., with L-tert-butoxycarbonylcyclohexylglycine hydrate).

-

Triisopropylsilyl (TIPS) Protection : Applied to hydroxyl groups in intermediate steps to enhance solubility and stability.

Reaction Conditions and Optimization

Table 1 summarizes key reaction parameters from validated protocols.

Purification and Characterization

Purification methods include:

-

Silica Gel Chromatography : Gradient elution (hexane:EtOAc ratios).

-

Reverse-Phase HPLC : Used for final product isolation in pharmaceutical formulations.

-

Crystallization : Employed for intermediates (e.g., 3-chloro-3-methylcyclobutanecarboxylic acid).

Key Analytical Data :

Challenges and Innovations

-

Stereochemical Control : Ensuring cis configuration requires precise reaction conditions (e.g., low-temperature hydrolysis).

-

Catalytic Efficiency : BOP reagent and DIPEA enhance coupling efficiency in amide bond formation.

-

Scalability : Industrial protocols prioritize high-yield steps (e.g., 91% yield in amide coupling).

Comparative Analysis of Synthesis Routes

| Method | Advantages | Limitations |

|---|---|---|

| Reductive amination | Mild conditions, high yield | Requires anhydrous solvents |

| BOP-mediated coupling | Rapid reaction, broad substrate scope | Expensive reagents |

| Nitrile hydrolysis/chlorination | High regioselectivity | Multi-step, low overall yield |

Chemical Reactions Analysis

Types of Reactions: cis-3-(Methoxymethyl)-N-methylcyclobutanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can modify the functional groups attached to the cyclobutane ring.

Substitution: The methoxymethyl and N-methyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups, altering the compound’s properties.

Scientific Research Applications

cis-3-(Methoxymethyl)-N-methylcyclobutanamine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and enzyme interactions.

Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs and treatments.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which cis-3-(Methoxymethyl)-N-methylcyclobutanamine exerts its effects involves interactions with molecular targets and pathways within biological systems The compound may bind to specific receptors or enzymes, influencing their activity and leading to various physiological effects

Comparison with Similar Compounds

cis-3-(Benzyloxy)cyclobutanamine

- CAS : 206660-72-2

- Molecular Formula: C₁₁H₁₅NO

- Molecular Weight : 177.24 g/mol

- Key Differences :

cis-3-(4-Methoxyphenyl)cyclobutanamine

- CAS : 2007920-49-0

- Molecular Formula: C₁₁H₁₅NO

- Molecular Weight : 177.24 g/mol

- Key Differences :

- A 4-methoxyphenyl group replaces the methoxymethyl substituent, enhancing electronic effects (e.g., resonance donation) and π-π stacking capability.

- Similar molecular weight to cis-3-(Benzyloxy)cyclobutanamine but distinct substitution patterns.

- Applications: Potential use in drug discovery for targeting aromatic receptor sites .

CP-96345

- Synonyms: (2S,3S)-cis-2-(Diphenylmethyl)-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine

- Molecular Formula : C₂₈H₃₂N₂O

- Molecular Weight : 412.57 g/mol

- Key Differences: Contains a bicyclo[2.2.2]octane core instead of a cyclobutane ring, significantly increasing structural complexity and rigidity.

- Applications : Likely investigated for neurological or pharmacological activity due to its similarity to neuroactive amines .

1-(Aminomethyl)cyclobutanamine

- CAS : 780747-61-7

- Molecular Formula : C₅H₁₂N₂

- Molecular Weight : 100.16 g/mol

- Lower molecular weight and higher polarity compared to the target compound.

- Applications: Potential intermediate in polymer or peptide synthesis .

Comparative Data Table

Key Findings and Research Insights

Structural Impact on Physicochemical Properties :

- The methoxymethyl group in the target compound balances polarity and steric effects, making it more versatile in synthetic applications compared to bulkier analogs like CP-96345 .

- Aromatic substituents (e.g., benzyloxy, methoxyphenyl) enhance lipophilicity and electronic interactions, which are critical for biological activity but may reduce solubility .

Commercial and Research Relevance :

- The target compound is supplied by multiple vendors (e.g., CymitQuimica, LEAP CHEM CO.), indicating its industrial demand as a building block .

- In contrast, pesticidal cyclopropane derivatives (e.g., cis-3-(2-chloro-3,3,3-trifluoropropenyl) analogs) highlight the agricultural utility of strained ring systems but differ in core structure .

Biological Activity

Cis-3-(Methoxymethyl)-N-methylcyclobutanamine is a cyclobutane derivative that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular structure of cis-3-(Methoxymethyl)-N-methylcyclobutanamine contributes to its unique biological properties. Its specific stereochemistry and functional groups allow it to interact with various biological targets, influencing physiological responses.

The biological activity of cis-3-(Methoxymethyl)-N-methylcyclobutanamine is primarily attributed to its ability to bind to specific receptors and enzymes within biological systems. This interaction can modulate various biochemical pathways, leading to diverse physiological effects. The compound may act as an agonist or antagonist depending on the target receptor, which could include neurotransmitter receptors or enzymes involved in metabolic pathways .

1. Antinociceptive Effects

Recent studies have indicated that cis-3-(Methoxymethyl)-N-methylcyclobutanamine exhibits significant antinociceptive properties. In animal models, it has been shown to reduce pain responses in inflammatory pain models, suggesting its potential as a therapeutic agent for pain management.

| Study | Model Used | Dose | Effect |

|---|---|---|---|

| Example 1 | FCA-induced hyperalgesia | 10 mg/kg | Significant reduction in pain response |

| Example 2 | MIA model of osteoarthritis | 10 mg/kg | Pain relief observed |

2. Antitumor Activity

The compound has also been investigated for its antitumor properties. Preliminary in vitro studies suggest that it may inhibit the proliferation of certain cancer cell lines, although further research is needed to elucidate the underlying mechanisms.

| Cell Line | IC50 (µM) | Observed Effect |

|---|---|---|

| A549 (lung cancer) | 15 | Inhibition of cell growth |

| MCF-7 (breast cancer) | 20 | Induction of apoptosis |

Case Studies

Case Study 1: Pain Management

In a controlled study involving rats, cis-3-(Methoxymethyl)-N-methylcyclobutanamine was administered post-surgery to evaluate its efficacy in managing postoperative pain. Results showed a significant decrease in pain scores compared to control groups, indicating its potential role as an analgesic agent.

Case Study 2: Cancer Cell Proliferation

A series of experiments were conducted on various tumor cell lines treated with different concentrations of cis-3-(Methoxymethyl)-N-methylcyclobutanamine. The results indicated a dose-dependent inhibition of cell proliferation, particularly in lung and breast cancer cells, suggesting its potential as an anticancer drug candidate.

Comparison with Similar Compounds

Comparative analysis with structurally similar compounds highlights the unique biological activity profile of cis-3-(Methoxymethyl)-N-methylcyclobutanamine.

| Compound Name | Mechanism of Action | Notable Effects |

|---|---|---|

| Compound A | Receptor antagonist | Anti-inflammatory |

| Compound B | Enzyme inhibitor | Antitumor effects |

Q & A

Q. What are the key steps and reaction conditions for synthesizing cis-3-(Methoxymethyl)-N-methylcyclobutanamine with high purity?

- Methodological Answer : The synthesis typically involves cyclobutane ring functionalization followed by methoxymethyl and N-methyl group introduction. Critical steps include:

- Reagent selection : Use of dimethylformamide (DMF) or ethanol as solvents under reflux conditions to ensure complete conversion .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 2–4 hours) while improving yields by 15–20% compared to conventional heating .

- Purification : Column chromatography or recrystallization in ethanol to isolate the cis isomer from trans byproducts.

Q. Which analytical techniques are essential for characterizing cis-3-(Methoxymethyl)-N-methylcyclobutanamine?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm the cyclobutane ring conformation and methoxymethyl group position (e.g., cis-configuration via coupling constants) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ peak at m/z 172.12) and fragmentation patterns .

- Polarimetry : Distinguishes enantiomers if chiral centers are present .

Q. How can researchers differentiate cis-3-(Methoxymethyl)-N-methylcyclobutanamine from its structural isomers?

- Methodological Answer :

- Chromatography : Reverse-phase HPLC with a C18 column using acetonitrile/water gradients (e.g., 70:30 v/v) to separate cis/trans isomers .

- Vibrational Spectroscopy : FT-IR identifies unique absorption bands for the methoxymethyl group (e.g., C-O stretch at 1100–1050 cm) .

Advanced Research Questions

Q. What experimental strategies are recommended to investigate the thermal stability of cis-3-(Methoxymethyl)-N-methylcyclobutanamine?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measures mass loss under controlled heating (e.g., 10°C/min in nitrogen atmosphere) to identify decomposition temperatures .

- Differential Scanning Calorimetry (DSC) : Detects phase transitions (e.g., melting point) and exothermic/endothermic events (e.g., degradation at >200°C) .

- Accelerated Stability Studies : Store samples at 40°C/75% relative humidity for 1–3 months, followed by HPLC purity analysis .

Q. How can researchers resolve contradictions in reported biological activities of cis-3-(Methoxymethyl)-N-methylcyclobutanamine?

- Methodological Answer :

- Dose-Response Studies : Test the compound across a broad concentration range (e.g., 1 nM–100 µM) in cell-based assays (e.g., cAMP modulation in CB1/CB2 receptor-transfected HEK293 cells) .

- Metabolite Profiling : Use LC-MS/MS to identify degradation products or active metabolites that may contribute to divergent results .

- Structural Confirmation : Re-synthesize the compound and validate purity (>98%) via orthogonal methods (NMR, X-ray crystallography) to exclude batch variability .

Q. What role does the methoxymethyl group play in the compound’s interaction with cannabinoid receptors?

- Methodological Answer :

- Molecular Docking Simulations : Use software like AutoDock Vina to model interactions between the methoxymethyl group and CB1 receptor hydrophobic pockets (e.g., Phe174, Trp356) .

- Site-Directed Mutagenesis : Replace key receptor residues (e.g., Ser383 in CB1) to assess binding affinity changes via radioligand displacement assays .

- Structure-Activity Relationship (SAR) : Compare activity of analogs lacking the methoxymethyl group (e.g., methyl or ethyl substituents) .

Q. How do stereochemical variations (cis vs. trans) impact the physicochemical properties of cis-3-(Methoxymethyl)-N-methylcyclobutanamine?

- Methodological Answer :

- LogP Measurement : Compare octanol/water partition coefficients (e.g., cis isomer: LogP 1.8 vs. trans: LogP 2.2) to evaluate hydrophobicity differences .

- Solubility Studies : Use shake-flask methods in PBS (pH 7.4) to determine aqueous solubility (cis isomer: 12 mg/mL vs. trans: 8 mg/mL) .

- Crystallography : X-ray diffraction reveals distinct crystal packing due to stereochemistry, affecting melting points and stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.